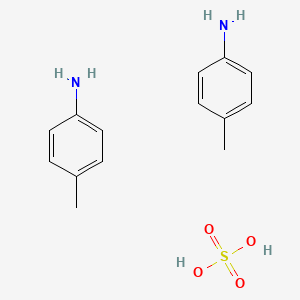

4-methylaniline;sulfuric acid

Description

Historical Context of Aminobenzenoid-Acidic Media Interactions

The study of amines, a class of organic compounds derived from ammonia, has been central to the evolution of organic chemistry since the 19th century. solubilityofthings.com Early chemists recognized the basic nature of amines, stemming from the lone pair of electrons on the nitrogen atom which can readily accept a proton. solubilityofthings.comlibretexts.org The interaction of these aminobenzenoid structures with acids became a subject of intense investigation, particularly with the rise of the synthetic dye industry, where aromatic amines are crucial precursors. nih.gov

A pivotal development in understanding these interactions in strong acids was the establishment of the Hammett acidity function (H₀) by Louis Plack Hammett and Alden J. Deyrup in 1932. iupac.orgresearchgate.net This function provided a quantitative measure of the acidity of concentrated acid solutions, extending beyond the pH scale. iupac.org The H₀ scale was initially established using a series of primary aromatic amines as indicators, making it particularly relevant for studying systems like 4-methylaniline in sulfuric acid. iupac.orgcdnsciencepub.com This framework allowed chemists to correlate reaction rates and equilibria with the acidity of the medium, leading to a more profound understanding of reaction mechanisms in these environments. researchgate.net

Scope and Significance of 4-Methylaniline and Sulfuric Acid Research

The chemical system of 4-methylaniline (commonly known as p-toluidine) and sulfuric acid is significant in both industrial and academic research. 4-Methylaniline is a key intermediate in the manufacturing of various organic chemicals, including a wide array of dyes and pigments. nih.govmdpi.com Its reactions in sulfuric acid are fundamental to several important synthetic transformations.

Sulfonation: Heating 4-methylaniline in concentrated sulfuric acid can lead to sulfonation, an electrophilic aromatic substitution reaction where a sulfonic acid group (–SO₃H) is introduced onto the aromatic ring. This process is crucial for producing dye intermediates and other specialty chemicals.

Nitration: In mixed-acid nitration (a combination of nitric and sulfuric acid), sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile. nih.govchegg.com The reaction of 4-methylaniline under these conditions is complex; the strongly acidic medium protonates the amino group to form the anilinium ion, which alters the directing effects for the incoming nitro group. chegg.comchegg.com

Synthesis of Intermediates: The reaction of 4-methylaniline with sulfuric acid and sodium thiocyanate (B1210189) is a step in the synthesis of 2-amino-6-methylbenzothiazole, a valuable heterocyclic compound. journalijcar.org It is also used in the synthesis of various other compounds, including γ-lactam derivatives and disazo disperse dyes. scialert.netnih.gov

Corrosion Inhibition: Research has explored the use of Schiff's bases derived from 4-methylaniline as corrosion inhibitors for mild steel in sulfuric acid solutions. researchgate.net

The study of this system continues to be relevant for developing more efficient and environmentally acceptable industrial processes. mdpi.com

Conceptual Frameworks for Aromatic Amine Protonation and Reactivity in Strong Acidic Environments

The behavior of 4-methylaniline in concentrated sulfuric acid is governed by fundamental principles of physical organic chemistry.

Protonation and Basicity: Amines are basic due to the lone pair of electrons on the nitrogen atom. sips.org.in The basicity of substituted anilines is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups, such as the methyl group (-CH₃) in 4-methylaniline, increase the electron density on the nitrogen atom, making the amine more basic than aniline (B41778). libretexts.orgsips.org.in In a strong acid like sulfuric acid, the amine is readily protonated to form the corresponding 4-methylanilinium ion. mnstate.edu The extent of this protonation is dependent on the acid concentration and can be quantified using the Hammett acidity function. iupac.org

Reactivity in Electrophilic Aromatic Substitution: The amino group (-NH₂) is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. japsr.in However, in a strongly acidic medium like concentrated sulfuric acid, it is converted to the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. pearson.com This change in reactivity is critical in reactions like nitration. Direct nitration of 4-methylaniline in strong acid can lead to the nitro group entering the position meta to the -NH₃⁺ group. chegg.com To achieve substitution ortho to the amino group, the amino group is often first acylated to form an amide, which is less basic and still directs ortho and para, before carrying out the substitution and then hydrolyzing the amide back to the amine. sips.org.inbritannica.com

Reaction Mechanisms: Studies on the reactions of substituted anilines in sulfuric acid have elucidated complex mechanisms. For example, the nitration of N,N-dimethyl-p-toluidine in approximately 70% sulfuric acid has been shown to proceed through the formation of an ipso-Wheland intermediate, where the nitro group initially attacks the carbon atom already bearing the methyl group. rsc.org This intermediate can then rearrange. rsc.org Similarly, studies on the thermal reaction of 4-methylanilinium salts of amidosulfuric acid reveal complex rearrangements and transsulfonation pathways. oup.com

Table 1: Physicochemical Properties of 4-Methylaniline This table summarizes key physical and chemical properties of the primary amine component of the system.

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-methylaniline | nih.gov |

| Common Name | p-Toluidine (B81030) | nih.gov |

| CAS Number | 106-49-0 | chembk.com |

| Molecular Formula | C₇H₉N | nih.gov |

| Molar Mass | 107.15 g/mol | nih.gov |

| Appearance | Colorless to light yellow solid/flakes | nih.gov |

| Melting Point | 41-46 °C | chembk.com |

| Boiling Point | 200 °C | chembk.com |

| Basicity (pKa of conjugate acid) | 5.08 | msu.edu |

Table 2: Reactivity of Aromatic Amines in Electrophilic Substitution This table contrasts the directing effects of the amino group and its protonated form in strong acid.

| Functional Group | Condition | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Amino (-NH₂) / Amido (-NHCOR) | Neutral / Weakly Acidic | Activating | Ortho, Para |

| Anilinium (-NH₃⁺) | Strongly Acidic | Deactivating | Meta |

Properties

CAS No. |

68734-86-1 |

|---|---|

Molecular Formula |

C14H20N2O4S |

Molecular Weight |

312.39 g/mol |

IUPAC Name |

4-methylaniline;sulfuric acid |

InChI |

InChI=1S/2C7H9N.H2O4S/c2*1-6-2-4-7(8)5-3-6;1-5(2,3)4/h2*2-5H,8H2,1H3;(H2,1,2,3,4) |

InChI Key |

VRGBMZVJXBBXMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N.CC1=CC=C(C=C1)N.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Involving 4 Methylaniline and Sulfuric Acid

Direct and Indirect Aminobenzenoid Derivatization in Sulfuric Acid Medium

The derivatization of 4-methylaniline in a sulfuric acid medium is a cornerstone of industrial organic synthesis, enabling the production of a wide array of valuable compounds. The acidic environment plays a dual role: it can activate the aromatic ring for certain reactions while protecting the amino group from unwanted side reactions.

Diazotization Reactions of 4-Methylaniline in Sulfuric Acid for Aryl Diazonium Salt Formation

The conversion of primary aromatic amines, such as 4-methylaniline, into diazonium salts is a fundamental process in organic chemistry known as diazotization. organic-chemistry.org This reaction is typically carried out in the presence of a strong acid like sulfuric acid and a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452). organic-chemistry.orglkouniv.ac.in The resulting aryl diazonium salt is a versatile intermediate, readily undergoing a variety of substitution reactions. lkouniv.ac.in

The mechanism of diazotization involves the formation of the electrophilic nitrosonium ion (NO+) from nitrous acid in the acidic medium. This is followed by the nucleophilic attack of the amino group of 4-methylaniline on the nitrosonium ion, leading to a series of proton transfers and the eventual elimination of a water molecule to yield the stable arenediazonium salt. lkouniv.ac.in The stability of these aromatic diazonium salts, in contrast to their aliphatic counterparts, is attributed to the delocalization of the positive charge over the aromatic π-system. lkouniv.ac.in

A significant application of the diazotization of 4-methylaniline is in the synthesis of azo dyes, particularly disazo disperse dyes. This process involves a two-step sequence: the initial diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component. scialert.netmdpi.com

In a typical synthesis, an amino-substituted azo compound is first prepared. For instance, 2-chloro-4-methylaniline (B104755) can be diazotized in a sulfuric acid medium and then coupled with 3-aminophenol (B1664112) to produce an intermediate amino azo compound. scialert.net This intermediate, still possessing a primary aromatic amino group, can undergo a second diazotization reaction. The resulting bis-diazonium salt is then coupled with various aromatic compounds, such as 1-naphthylamine (B1663977) or 4-hydroxybenzoic acid, to generate a range of disazo disperse dyes. scialert.net The specific coupling partner used influences the final color and properties of the dye. scialert.net The yields of these reactions can vary depending on the electronic nature of the substituents on the coupling components. scialert.net

| Diazo Component | Coupling Component (1st) | Intermediate | Coupling Component (2nd) | Final Product Type | Reference |

| 2-chloro-4-methylaniline | 3-aminophenol | Amino azo compound | 1-naphthylamine | Disazo disperse dye | scialert.net |

| 2-chloro-4-methylaniline | 3-aminophenol | Amino azo compound | 4-hydroxybenzoic acid | Disazo disperse dye | scialert.net |

Aryl diazonium salts derived from 4-methylaniline are not only used for dye synthesis but also serve as precursors for a wide range of functional group transformations. The diazonio group is an excellent leaving group and can be replaced by various nucleophiles, a process often facilitated by copper(I) salts in what is known as the Sandmeyer reaction. libretexts.org This allows for the introduction of halides (Cl, Br), cyanide (CN), and hydroxyl (OH) groups onto the aromatic ring. lkouniv.ac.inlibretexts.org For instance, the diazotization of 4-methylaniline followed by treatment with cuprous cyanide can yield 4-methylbenzonitrile, which can be further hydrolyzed to 4-methylbenzoic acid. libretexts.org

Furthermore, diazonium salts can be used to synthesize other diazo compounds. For example, coupling of diazonium salts with primary amines can lead to the formation of diazoamino compounds. lkouniv.ac.in These reactions highlight the versatility of diazonium salts as pivotal intermediates in organic synthesis.

Electrophilic Aromatic Substitution Reactions on 4-Methylaniline under Sulfuric Acid Catalysis

The amino group of 4-methylaniline is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution (EAS) reactions. libretexts.org However, its high reactivity can lead to polysubstitution and oxidation, especially under harsh reaction conditions. rsc.org The use of sulfuric acid can modulate this reactivity. In a strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group. rsc.org This change in directing effect is a key consideration in the regioselective functionalization of 4-methylaniline.

The direct nitration of 4-methylaniline with a mixture of nitric acid and sulfuric acid can be complex. The strongly acidic conditions lead to the protonation of the amino group, which directs the incoming nitro group to the meta position. rsc.org To achieve ortho or para nitration, a common strategy is to first protect the amino group by acetylation to form N-acetyl-4-methylaniline (4-methylacetanilide). libretexts.orgrsc.org The acetamido group is still an ortho, para-director but is less activating than the amino group, which helps to prevent polysubstitution and oxidation. libretexts.orgrsc.org

Nitration of 4-methylacetanilide using a mixture of nitric and sulfuric acid typically yields the ortho-nitro product, 4-methyl-2-nitroaniline, as the major isomer. ulisboa.pt The acetyl group can then be removed by hydrolysis under acidic or basic conditions to regenerate the amino group, yielding the final nitrated aniline (B41778). rsc.org The regioselectivity of the nitration is influenced by both the electronic effects of the substituents and steric hindrance. rsc.org For 4-methylacetanilide, the strong ortho, para-directing effect of the acetamido group, combined with the activating effect of the methyl group, favors substitution at the position ortho to the acetamido group. ulisboa.pt

| Starting Material | Reagents | Major Product | Reference |

| 4-methylaniline | HNO3 / H2SO4 | 4-methyl-3-nitroaniline | rsc.org |

| N-acetyl-4-methylaniline | HNO3 / H2SO4 | N-acetyl-4-methyl-2-nitroaniline | rsc.orgulisboa.pt |

The sulfonation of aromatic amines, including 4-methylaniline, can be achieved using sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). google.com The reaction conditions, such as temperature and the concentration of the sulfonating agent, play a crucial role in determining the final product. The sulfonation of anilines is believed to proceed through the initial formation of an amidosulfuric acid intermediate, which then rearranges to the ring-sulfonated product upon heating. oup.com

A process for the preparation of 4-methylaniline-2,5-disulfonic acid involves dissolving 4-methylaniline in sulfuric acid, followed by the addition of oleum. google.com The reaction is carried out in a two-step heating process, initially at a lower temperature and then at a higher temperature, to achieve the desired disulfonated product with high purity. google.com This method highlights the ability to control the degree of sulfonation by careful manipulation of the reaction parameters.

| Starting Material | Reagents | Product | Reference |

| 4-methylaniline | H2SO4, Oleum | 4-methylaniline-2,5-disulfonic acid | google.com |

Schiff Base Condensation Reactions with 4-Methylaniline in Acidic Conditions

The formation of imines, or Schiff bases, through the condensation of a primary amine with a carbonyl compound is a fundamental reaction in organic chemistry. Acidic conditions, often employing sulfuric acid, are crucial for catalyzing this dehydration reaction by protonating the carbonyl oxygen, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. acs.org

The synthesis of N-(furfurilidine)-4-methylaniline is achieved through the condensation of 4-methylaniline with furfural (B47365). Sulfuric acid can play a dual role in this process. It is used as a dehydrating agent to convert pentoses, derived from materials like sugarcane bagasse, into the furfural reactant. niscpr.res.in Subsequently, sulfuric acid can serve as a catalyst for the condensation reaction itself. The reaction proceeds by adding a few drops of concentrated H₂SO₄ to a solution of the aldehyde in a suitable solvent like methanol (B129727). The amine solution is then added, leading to a spontaneous reaction that forms the Schiff base, which can be precipitated by pouring the mixture into ice water. acs.org This acid-catalyzed pathway enhances the reaction rate and allows for high yields under relatively mild conditions.

Interactive Data Table: Acid-Catalyzed Synthesis of Schiff Bases

| Reactants | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Methylaniline + Furfural | H₂SO₄ | Methanol, Spontaneous | N-(furfurilidine)-4-methylaniline | acs.org |

| 4-Bromo-2-methylaniline + Furfural | Not specified, likely acid or base | 1:1 molar ratio | N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine | tandfonline.com |

The synthesis of pyrrole-containing Schiff bases, such as N-((1H-pyrrol-2-yl)methylene)-4-methylaniline, is commonly achieved via the Paal-Knorr pyrrole (B145914) synthesis. scholaris.ca This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine like 4-methylaniline. cutm.ac.intandfonline.com While various acids can be used, solid-supported acid catalysts like silica (B1680970) sulfuric acid (SiO₂-OSO₃H) have proven to be highly efficient, reusable, and environmentally benign options. scholaris.ca The use of strong acids like H₂SO₄ must be controlled, as reactions at very low pH can favor the formation of furan (B31954) byproducts. tandfonline.com However, the use of supported sulfuric acid provides a mild and effective catalytic system, leading to high yields of the desired pyrrole derivatives. scholaris.ca The reaction involves the initial formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. tandfonline.com

Multi-Component Reactions for Heterocyclic Ring Systems Incorporating 4-Methylaniline Moieties

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, and 4-methylaniline is a common building block in such syntheses.

The Hantzsch reaction is a classic MCR used to synthesize dihydropyridines and their fused derivatives, such as acridinediones and polyhydroquinolines. nih.govresearchgate.net The four-component reaction typically involves an aldehyde, a β-dicarbonyl compound (like dimedone), another active methylene (B1212753) compound (like ethyl acetoacetate), and a nitrogen source, which can be 4-methylaniline or ammonium (B1175870) acetate (B1210297). arabjchem.orgmdpi.com While traditionally conducted in organic solvents, modern, greener methodologies utilize water or solvent-free conditions. mdpi.com The reaction is effectively catalyzed by Brønsted acids. arabjchem.org Specifically, starch sulfuric acid has been employed as a biodegradable, inexpensive, and efficient catalyst for the synthesis of polyhydroquinolines in water at room temperature, affording high yields. arabjchem.org Similarly, nanomagnetic-supported sulfonic acid has been used as a recyclable catalyst under solvent-free conditions, demonstrating the versatility of sulfuric acid-based catalysts in this transformation. rcsc.ac.in

Interactive Data Table: Hantzsch Synthesis of Polyhydroquinolines

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aromatic aldehyde, Dimedone, Ethyl acetoacetate, Ammonium acetate | Starch Sulfuric Acid | Water, Room Temp, 1-7 h | High | arabjchem.org |

| Aromatic aldehyde, 1,3-Cyclohexanedione, Alkyl acetoacetate, Ammonium acetate | Nanomagnetic-supported Sulfonic Acid | Solvent-free, 60 °C | High | rcsc.ac.in |

| Aromatic aldehyde, Dimedone, 4-Methylaniline | None (thermal) | Refluxing Water | 69% | mdpi.com |

The Hantzsch thiazole (B1198619) synthesis is the most fundamental method for constructing the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide. cutm.ac.intandfonline.com 4-Methylaniline can be incorporated into the final structure by using a thiourea (B124793) derivative of 4-methylaniline in the reaction. More advanced and greener protocols utilize solid acid catalysts. Silica sulfuric acid has emerged as a low-cost, reusable, and efficient heterogeneous catalyst for the one-pot, three-component synthesis of complex thiazole derivatives. For instance, the reaction of a bromoacetyl compound, thiosemicarbazide, and a sydnone (B8496669) derivative can be refluxed in ethanol (B145695) with a catalytic amount of silica sulfuric acid to produce the target thiazole in high yield and in a shorter time compared to uncatalyzed methods. Another method involves the cyclization of α-thiocyano ketones in aqueous concentrated sulfuric acid to form substituted thiazoles. arabjchem.org

Role of Sulfuric Acid as a Reagent and Catalyst in 4-Methylaniline Chemistry

Sulfuric acid plays a multifaceted role in the chemistry of 4-methylaniline, acting as both a direct reagent and a catalyst.

As a reagent , sulfuric acid is primarily used in electrophilic sulfonation reactions. The "baking" process, which involves heating 4-methylaniline (p-toluidine) with concentrated sulfuric acid, is a classic method for producing sulfonic acid derivatives. The reaction proceeds through the formation of the anilinium salt, which upon heating, rearranges to yield aminobenzenesulfonic acids. Depending on the reaction conditions (temperature, concentration of H₂SO₄, and presence of oleum), different isomers can be selectively synthesized. For example, reacting p-toluidine (B81030) with sulfuric acid and then adding the mixture to oleum can produce 4-methylaniline-3-sulfonic acid or, at higher temperatures, 4-methylaniline-2,5-disulfonic acid in high purity.

As a catalyst , sulfuric acid's strong Brønsted acidity is utilized in numerous transformations. In the nitration of aromatic amines, a mixture of nitric acid and sulfuric acid (mixed acid) is used. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction. Silica-supported sulfuric acid (SSA) has been shown to be a versatile and reusable solid acid catalyst for various reactions, including acetylation and N-formylation of amines. It has also been reported as a catalyst in the oxidation of p-toluidine, although other reagents often lead to polymerization. Furthermore, sulfuric acid has been historically used as an acid catalyst in the industrial synthesis of N-methylaniline from aniline and methanol, though this method often suffers from the formation of N,N-dimethylaniline as a byproduct.

Interactive Data Table: Sulfonation of 4-Methylaniline

| Product | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-methylaniline-3-sulfonic acid | 4-methylaniline, H₂SO₄, 66% Oleum | 40°-50°C for 30 min | 93% | |

| 4-methylaniline-2,5-disulfonic acid | 4-methylaniline, H₂SO₄, 60-66% Oleum | 10-80°C, then 130°-160°C for 2.5-4 h | Purity >97% | |

| 6-amino-4-chloro-m-toluene sulfonic acid | 3-chloro-4-toluidine, H₂SO₄ | Bake process in ball mill, 175-250°C | Not specified |

Protonation Equilibria and their Influence on Aromatic Amine Reactivity

In the presence of a strong acid like sulfuric acid, the amino group of 4-methylaniline undergoes protonation to form the corresponding anilinium ion. pearson.comchemguide.co.uk This equilibrium between the free amine and its protonated form plays a pivotal role in determining the reactivity of the aromatic ring.

The lone pair of electrons on the nitrogen atom of the unprotonated 4-methylaniline is electron-donating, which activates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. pearson.comallen.in However, upon protonation, the resulting -NH3+ group becomes strongly electron-withdrawing. pearson.comquora.com This deactivates the aromatic ring, making it less susceptible to electrophilic attack. pearson.commasterorganicchemistry.com The deactivating nature of the anilinium ion also alters the directing effect, favoring the formation of meta-substituted products. pearson.comquora.com

Generation of Electrophilic Species in Sulfuric Acid Mediated Reactions

Sulfuric acid itself can act as a source of electrophiles or facilitate their generation. In sulfonation reactions, sulfur trioxide (SO3), the actual electrophile, is present in fuming sulfuric acid (oleum) or can be generated from concentrated sulfuric acid. reddit.comwikipedia.orglibretexts.org The electrophilic sulfur trioxide then attacks the aromatic ring of 4-methylaniline.

The reaction is reversible, and the position of the sulfonic acid group on the aromatic ring can be influenced by the reaction conditions. wikipedia.orgstackexchange.com For instance, in the sulfonation of other aromatic compounds, lower temperatures tend to favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. stackexchange.comthecatalyst.org

In nitration reactions, sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO2+) from nitric acid. wikipedia.org This powerful electrophile then reacts with the aromatic ring. The presence of the methyl group and the (protonated) amino group on the 4-methylaniline ring will direct the position of nitration.

Catalytic Applications of Silica Sulfuric Acid in Aromatic Amine Transformations

Silica sulfuric acid (SSA) has emerged as a versatile and environmentally benign heterogeneous solid acid catalyst for various organic transformations involving aromatic amines. ajol.infonih.govrsc.org Its advantages include being inexpensive, stable, easy to handle, and reusable. ajol.infonih.gov

SSA has been successfully employed in the oxidation of aromatic amines, including 4-methylaniline (p-toluidine), to their corresponding nitro compounds in the presence of an oxidizing agent like sodium perborate (B1237305) under micellar conditions. ajol.infosidalc.net This method offers the advantage of direct conversion of the amino group to a nitro group, thus avoiding issues of regioselectivity often encountered in aromatic nitration. ajol.info

Furthermore, SSA has been utilized as a catalyst for aza-Michael addition reactions, where amines add to α,β-unsaturated compounds. nih.gov These reactions can often be carried out under solvent-free conditions, and the catalyst can be easily recovered by filtration. nih.gov The catalytic activity of SSA has also been demonstrated in the synthesis of various nitrogen-containing heterocyclic compounds and in acylation reactions of anilines. beilstein-journals.org

Optimization of Synthetic Conditions

Impact of Sulfuric Acid Concentration on Reaction Yields and Selectivity

The concentration of sulfuric acid is a critical parameter that significantly influences the yield and selectivity of reactions involving 4-methylaniline. In sulfonation reactions, for example, the concentration of sulfuric acid and the presence of free sulfur trioxide (in the form of oleum) are key to controlling the outcome.

In the sulfonation of p-toluidine, the use of oleum (fuming sulfuric acid) is often necessary to achieve high yields of the desired sulfonic acid derivatives. google.com The molar ratio of SO3 to p-toluidine is a crucial factor, with optimal ratios leading to higher yields and purity of the product. google.com For the synthesis of p-toluidine-2-sulfonic acid, a molar ratio of SO3 to p-toluidine of 1-3:1 is recommended. google.com Similarly, for the preparation of 4-methylaniline-2,5-disulfonic acid, specific molar ratios of sulfuric acid and oleum to 4-methylaniline are employed. google.com

The concentration of sulfuric acid also dictates the position of substitution. For instance, in the nitration of aniline, the ratio of meta to para isomers increases with increasing sulfuric acid concentration, which is attributed to the increased protonation of the amino group. stackexchange.com

Table 1: Effect of Sulfuric Acid Concentration on Isomer Distribution in the Nitration of Aniline

| Concentration of H₂SO₄ (%) | % meta-Nitroaniline | % para-Nitroaniline |

| 85 | 35 | 65 |

| 92.4 | 47 | 51 |

| 98 | 53 | 45 |

| 100 | 58 | 40 |

This table is illustrative and based on general trends observed in the nitration of aniline, which are expected to be similar for 4-methylaniline. The exact values can vary based on specific reaction conditions. Data adapted from literature discussing the nitration of aniline in varying sulfuric acid concentrations. stackexchange.com

Solvent Effects on Reaction Kinetics and Product Distribution

The choice of solvent can have a profound impact on the kinetics and product distribution of reactions involving 4-methylaniline and sulfuric acid. nih.govresearchgate.net Solvents can influence reaction rates through their polarity and their ability to solvate the reactants and transition states. nih.gov

In electrophilic aromatic substitution reactions, the polarity of the solvent can affect the stability of the charged intermediates (arenium ions). quora.com In some cases, non-polar solvents can slow down the rate of reaction. quora.com For reactions involving amines, specific solvent effects, such as hydrogen bonding between the solvent and the amine, can also play a significant role. nih.gov For example, the reactivity of anilines can be different in methanol compared to dimethyl sulfoxide (B87167) (Me2SO) due to hydrogen bonding interactions. nih.gov

The solvent can also influence the product distribution. For instance, in the bromination of aniline, using a non-polar solvent like carbon disulfide (CS2) compared to a polar solvent like water can alter the degree of substitution. youtube.com While polar solvents can facilitate polysubstitution, non-polar solvents may lead to a higher proportion of the monosubstituted product, although this is not always the case due to the high reactivity of the aniline ring. youtube.com

Temperature Control in Acid-Mediated Syntheses

Temperature is a crucial parameter in controlling the outcome of acid-mediated syntheses involving 4-methylaniline. It can affect both the reaction rate and the selectivity, particularly in reactions that are under kinetic or thermodynamic control. thecatalyst.orgacs.orgresearchgate.net

In the sulfonation of aromatic compounds, including those derived from 4-methylaniline, temperature plays a key role in determining the isomeric composition of the products. stackexchange.comthecatalyst.org Often, lower temperatures favor the formation of the kinetically controlled product, which is formed faster, while higher temperatures allow for the reversible reaction to reach equilibrium, leading to the thermodynamically more stable product. stackexchange.comthecatalyst.org

For example, in a patented process for preparing p-toluidine-2-sulfonic acid, the temperature at which the oleum is added is carefully controlled between 10°-55° C. google.com Subsequent heating to a higher temperature (e.g., 55°-80° C) can be employed to complete the reaction. google.com Similarly, in the synthesis of 4-methylaniline-2,5-disulfonic acid, the reaction is initiated at a lower temperature (10° to 80° C) and then heated to a higher temperature (130°-160° C) for an extended period. google.com This temperature programming allows for the selective formation of the desired polysulfonated product.

The effect of temperature on the sulfonation of o-toluidine (B26562) has also been studied, with different temperatures and reaction times leading to varying yields of the sulfonic acid. caltech.edu

Spectroscopic and Structural Elucidation Studies of 4 Methylaniline Sulfuric Acid Systems and Derivatives

Vibrational Spectroscopy (IR, FTIR) for Functional Group Identification and Molecular Structure Confirmation

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying functional groups and confirming the molecular structure of 4-methylanilinium sulfate (B86663). The formation of the anilinium ion upon protonation of the amino group by sulfuric acid leads to characteristic shifts in the vibrational frequencies of the N-H bonds.

In the IR spectrum of 4-methylanilinium sulfate, a broad band is typically observed in the high-frequency region, extending from approximately 2609 cm⁻¹ to 3395 cm⁻¹. scirp.org This broadness is attributed to the symmetric and asymmetric stretching modes of the NH₃⁺ group, which are involved in hydrogen bonding with the sulfate anions. The N–H stretching vibrations in the salt appear at different frequencies compared to the free amine, confirming the protonation of the amino group. scirp.orgvulcanchem.com For instance, studies have noted the presence of N-H stretching vibrations in the range of 3250–3350 cm⁻¹. vulcanchem.com

The sulfate ion (SO₄²⁻) in its free state possesses Td symmetry, resulting in four fundamental vibrations. However, upon crystal formation and interaction with the 4-methylanilinium cation, the symmetry of the sulfate ion can be lowered. This reduction in symmetry can lead to the appearance of otherwise IR-inactive modes and the splitting of degenerate modes. For example, the non-degenerate symmetric stretching mode (ν₁) of the sulfate ion, which is typically IR inactive, may appear in the spectrum of the salt, as observed around 988 cm⁻¹. scirp.org The asymmetric stretching (ν₃) and bending (ν₄) modes of the sulfate group are also observed, often as multiple bands, further indicating a distortion from ideal Td symmetry due to hydrogen bonding interactions. scirp.orgscirp.org

The vibrations associated with the aromatic ring and the methyl group of the 4-methylaniline moiety are also present in the spectrum. These include C-H stretching, C-C stretching, and various bending and deformation modes. scirp.orgijseas.com The shifting of these bands compared to pure 4-methylaniline can provide further insights into the intermolecular interactions within the crystal lattice. researchgate.net

Table 1: Selected FTIR Vibrational Frequencies for 4-Methylanilinium Sulfate and Related Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| N-H Stretch | 3250–3350 | Stretching vibrations of the protonated amino group (NH₃⁺) | vulcanchem.com |

| N-H Stretch (Broad) | 2609–3395 | Symmetric and asymmetric stretching modes of NH₃⁺ involved in hydrogen bonding | scirp.org |

| Sulfate ν₁ (Symmetric Stretch) | ~988 | Appearance due to lowered symmetry of the SO₄²⁻ ion | scirp.org |

| Sulfate ν₃ (Asymmetric Stretch) | ~1117 (with shoulders) | Asymmetric stretching of the S-O bonds | scirp.org |

| Sulfate ν₄ (Asymmetric Bend) | 584–693 | Asymmetric bending of the O-S-O angles | scirp.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in determining the detailed molecular structure of 4-methylaniline and its derivatives by providing information about the chemical environment of protons (¹H) and carbon atoms (¹³C).

In the ¹H-NMR spectrum of 4-methylaniline, characteristic signals are observed for the aromatic protons, the amino protons, and the methyl protons. The methyl group protons typically appear as a singlet around δ 2.13-2.19 ppm. rsc.orgrsc.org The protons of the amino group (NH₂) usually present as a broad singlet, with its chemical shift being solvent-dependent. rsc.orgrsc.org The aromatic protons on the benzene (B151609) ring exhibit a typical AA'BB' splitting pattern, with doublets appearing in the range of δ 6.48-6.91 ppm. rsc.orgrsc.org

Upon formation of the 4-methylanilinium ion, the protonation of the amino group to NH₃⁺ would lead to a downfield shift of the adjacent aromatic protons and the appearance of a signal for the NH₃⁺ protons, which would likely be broad due to exchange and quadrupolar coupling.

The ¹³C-NMR spectrum of 4-methylaniline provides distinct signals for each carbon atom in the molecule. The methyl carbon typically resonates at approximately δ 20.6 ppm. rsc.orgrsc.org The aromatic carbons show signals in the range of δ 114-147 ppm. rsc.orgrsc.org The carbon atom attached to the amino group (C-NH₂) is observed around δ 146.5 ppm, while the other aromatic carbons appear at distinct chemical shifts. rsc.org

Table 2: ¹H and ¹³C NMR Chemical Shifts for p-Toluidine (B81030) (4-methylaniline)

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | 2.13 | -CH₃ | rsc.org |

| ¹H | 4.79 (s, br) | -NH₂ | rsc.org |

| ¹H | 6.48 (d) | Aromatic C-H | rsc.org |

| ¹H | 6.83 (d) | Aromatic C-H | rsc.org |

| ¹³C | 20.60 | -CH₃ | rsc.org |

| ¹³C | 114.48 | Aromatic C-H | rsc.org |

| ¹³C | 124.35 | Aromatic C-H | rsc.org |

| ¹³C | 129.69 | Aromatic C-CH₃ | rsc.org |

| ¹³C | 146.54 | Aromatic C-NH₂ | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy is employed to investigate the electronic transitions within the 4-methylanilinium sulfate system. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The electronic spectrum of copolymers containing p-toluidine shows bands corresponding to π→π* transitions. orientjchem.org In studies of related anilinium compounds, the UV-Vis spectrum provides information on the electronic structure of the molecule. researchgate.netresearchgate.net For instance, the UV-Vis absorption spectrum of a p-toluidine p-toluenesulfonate crystal was recorded between 200 and 1200 nm, with a lower cut-off wavelength of 290 nm, indicating its transparency in the visible region. researchgate.net The electronic spectra of copolymers of aniline (B41778) and p-toluidine have shown a hypsochromic (blue) shift in the bands corresponding to π→π* and exciton (B1674681) transitions. orientjchem.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and analyzing the fragmentation pattern of compounds. For 4-methylaniline;sulfuric acid, ESI-MS in positive mode has shown a molecular ion peak at m/z 205.23, which is consistent with the [M+H]⁺ ion of the 1:1 adduct. vulcanchem.comnih.gov This confirms the formation of the salt with a 1:1 stoichiometry between 4-methylaniline and sulfuric acid. vulcanchem.com The molecular weight of the 1:1 salt is 205.23 g/mol . nih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Studies on related anilinium salts, such as 4-methylanilinium perchlorate (B79767) and 4-methylanilinium tetrafluoroborate, have utilized single-crystal X-ray diffraction to investigate their crystal structures and phase transitions at various temperatures. researchgate.net Similarly, the crystal structure of p-toluidine p-toluenesulfonate has been determined to belong to the monoclinic system with the space group P2₁. researchgate.net These studies reveal the precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds between the anilinium cations and the counter-anions, which are crucial for understanding the stability and properties of the crystalline material. researchgate.netresearchgate.net Infrared spectroscopy results indicating the intercalation of protonated species are often corroborated by X-ray diffraction analysis. oecd.org

Single Crystal X-ray Diffraction Analysis of 4-Methylaniline Derivatives and Salts

When 4-methylaniline (also known as p-toluidine) reacts with sulfuric acid, it can form salts such as p-toluidinium hydrogen sulfate. niscpr.res.in The crystal structures of these salts are stabilized by a network of hydrogen bonds. For instance, in p-toluidinium hydrogen sulfate, the ammonium (B1175870) group of the p-toluidinium cation forms hydrogen bonds with the sulfate anions. niscpr.res.in

Several studies have reported the crystallographic data for derivatives of 4-methylaniline. For example, bis(N-methyl anilinium) sulfate crystallizes in the triclinic system with the space group P-1. scirp.org The structure is characterized by extensive hydrogen bonding between the N-H groups of the cations and the oxygen atoms of the sulfate anion. scirp.org

Another related compound, 4-methylanilinium p-toluenesulfonate, crystallizes in the monoclinic system with the space group P21. researchgate.net Its crystal structure is stabilized by strong N-H···O and N-H···S hydrogen bonds, which link the cations and anions into chains. researchgate.net Similarly, the crystal structure of oxonium o-toluidinium sulfate, a related aromatic amine sulfate, reveals a layered structure where inorganic layers of (H3O·SO4)+ are separated by o-toluidinium cations, with stability provided by both hydrogen bonds and π-π stacking interactions. scispace.com

The data obtained from single crystal X-ray diffraction, including crystal system, space group, and unit cell parameters, are fundamental for understanding the structure-property relationships of these materials.

Table 1: Crystallographic Data for 4-Methylaniline Derivatives and Related Salts

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| p-Toluidinium hydrogen sulfate | Orthorhombic | Not Specified | 10.979(1) | 7.687(1) | Not Specified | 90 | 90 | 90 | niscpr.res.in |

| Di-(2,4,6-trimethylanilinium) sulphate | Orthorhombic | Pna21 | 7.7115(1) | 30.3746(6) | 16.9251(3) | 90 | 90 | 90 | researchgate.net |

| 4-Methylanilinium p-toluenesulfonate | Monoclinic | P21 | 5.775(4) | 9.026(5) | 13.350(8) | 90 | 96.344(9) | 90 | researchgate.net |

| Bis(N-methyl anilinium) sulfate | Triclinic | P-1 | 9.6150(5) | 9.9744(3) | 10.2767(6) | 68.069(3) | 62.929(2) | 67.285(3) | scirp.org |

| p-Toluidinium salicylate | Monoclinic | P21/n | 14.1940(16) | 4.6883(6) | 19.684(2) | 90 | 90.613(3) | 90 | pensoft.net |

Powder X-ray Diffraction (XRD) for Material Phase and Crystallinity

Powder X-ray diffraction (XRD) is a non-destructive analytical technique used to characterize the crystalline nature of materials. ucmerced.edu Unlike single crystal XRD, which requires a single, well-formed crystal, powder XRD can be performed on a polycrystalline powder sample, providing information about the bulk material. libretexts.org The technique is widely used for phase identification, determination of crystallinity, and analysis of material purity. ncl.ac.ukamericanpharmaceuticalreview.com

In the context of 4-methylaniline-sulfuric acid systems, powder XRD is employed to confirm the formation of the desired crystalline phase and to assess its purity. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline material. libretexts.org By comparing the experimental powder XRD pattern of a synthesized sample with a reference pattern from a database or a pattern simulated from single crystal XRD data, the phase of the material can be identified. ncl.ac.ukresearchgate.net

For instance, in the synthesis of polyaniline (PANI), which can be synthesized using sulfuric acid as a dopant, XRD analysis is used to confirm the amorphous or semi-crystalline nature of the polymer. espublisher.com While specific powder XRD data for a simple 4-methylaniline-sulfuric acid salt is not detailed in the provided context, the general application of the technique involves recording the diffraction pattern of the powdered salt. The positions and intensities of the diffraction peaks are then used to characterize the crystalline structure. Any deviation from a known pattern could indicate the presence of impurities or a different crystal phase. ncl.ac.uk

The crystallinity of the material can also be assessed from the powder XRD pattern. Sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad humps or halos suggest an amorphous or poorly crystalline nature. ucmerced.eduamericanpharmaceuticalreview.com

Table 2: Representative Powder X-ray Diffraction Peak Analysis

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Crystalline Phase Indication |

| Hypothetical Data | Calculated | Measured | Based on peak sharpness and comparison to reference |

| Peak 1 Position | |||

| Peak 2 Position | |||

| Peak 3 Position | |||

| Peak 4 Position | |||

| Peak 5 Position |

Note: This table is a template. Actual data would be populated from experimental results.

Morphological Characterization (SEM, FESEM) and Elemental Analysis (EDAX) for Material Properties

Morphological characterization techniques such as Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are vital for understanding the surface topography, shape, and size of materials. researchgate.net These techniques provide high-resolution images of the sample's surface, revealing details about its microstructure.

In the study of materials derived from 4-methylaniline and sulfuric acid, such as polyaniline (PANI) synthesized in the presence of sulfuric acid, FESEM has been used to investigate the impact of the acid concentration on the surface morphology. espublisher.comespublisher.com It has been observed that with an increasing concentration of sulfuric acid, the density of PANI nanofibers increases while their thickness decreases. espublisher.comespublisher.com This change in morphology, from larger nanofibers to smaller ones, is attributed to a higher reaction rate at increased acid concentrations. espublisher.com

Elemental Analysis, often performed using Energy-Dispersive X-ray Spectroscopy (EDAX or EDX) in conjunction with SEM or FESEM, provides information about the elemental composition of the material. researchgate.netresearchgate.net The EDAX spectrum shows peaks corresponding to the elements present in the sample. For materials synthesized from 4-methylaniline and sulfuric acid, EDAX analysis would be expected to confirm the presence of carbon (C), nitrogen (N), sulfur (S), and oxygen (O). This analysis is crucial for verifying the incorporation of the sulfate group into the material. For example, in the analysis of PANI nanofibers, EDAX confirms the presence of C, N, and O, consistent with the formation of the polymer. espublisher.comespublisher.com

The combination of morphological and elemental analysis provides a comprehensive understanding of the material's physical and chemical properties, which are often directly related to its performance in various applications.

Table 3: Summary of Morphological and Elemental Analysis Findings

| Analytical Technique | Observation | Interpretation | Reference |

| FESEM | Non-uniformly distributed dense nanofibers with large fiber thickness at lower sulfuric acid concentrations. | Slower reaction rate allows for the formation of larger polymer structures. | espublisher.comespublisher.com |

| FESEM | Increased density and decreased thickness of nanofibers at higher sulfuric acid concentrations. | Higher reaction rate leads to the rapid formation of smaller nanofibers. | espublisher.comespublisher.com |

| EDAX | Presence of Carbon (C), Nitrogen (N), and Oxygen (O) peaks in the spectrum of PANI. | Confirms the elemental composition consistent with the formation of polyaniline. | espublisher.comespublisher.com |

| EDAX | Hypothetical: Detection of Sulfur (S) peak in a 4-methylaniline-sulfuric acid salt. | Indicates the presence of the sulfate component in the synthesized material. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for crystalline materials due to its favorable balance of computational cost and accuracy. mdpi.com For the 4-methylaniline;sulfuric acid salt, DFT is employed to model its geometric and electronic properties, predict its spectroscopic signatures, and analyze its chemical reactivity.

The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy structure. For this compound, this involves optimizing the structures of the p-toluidinium cation ([C₇H₁₀N]⁺) and the sulfate (B86663) anion ([SO₄]²⁻). Studies on similar p-toluidinium salts often utilize the B3LYP functional with basis sets like 6-311++G(d,p) to achieve reliable geometries. eurjchem.com

Once the geometry is optimized, the electronic structure can be analyzed. Key aspects of this analysis are the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. scholarsresearchlibrary.com A smaller gap suggests higher reactivity and potential for intramolecular charge transfer, a property relevant to NLO materials. scholarsresearchlibrary.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic structure in more detail. grafiati.com It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of lone pairs and chemical bonds. wisc.edu NBO analysis quantifies the stabilization energy associated with hyperconjugative interactions, such as the charge transfer from a filled bonding orbital to an empty anti-bonding orbital (e.g., n→σ* or π→π*). grafiati.comwisc.edu In the p-toluidinium cation, NBO analysis can reveal the extent of electron delocalization from the ammonium (B1175870) group and the methyl group into the aromatic ring.

Table 1: Representative Theoretical Data for p-Toluidinium Cation Note: The following data is illustrative, based on typical results for similar aromatic ammonium cations studied with DFT. Specific values for p-toluidinium sulfate would require a dedicated calculation.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.5 to 5.5 eV |

| Dipole Moment | Measure of molecular polarity | Variable, depends on conformation |

DFT calculations are highly effective in predicting spectroscopic properties. The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other real-world effects, so they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net This allows for a detailed assignment of the vibrational modes of the p-toluidinium cation, such as N-H stretching, C-H stretching, and ring deformation modes. researchgate.netresearchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, providing insight into the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved (e.g., π→π*). csic.es

To understand the chemical reactivity of the p-toluidinium cation, DFT can be used to calculate reactivity descriptors. Fukui functions are particularly useful as they indicate the most likely sites for electrophilic and nucleophilic attack within a molecule by analyzing the change in electron density upon the addition or removal of an electron. scholarsresearchlibrary.com The local softness and electrophilicity indices derived from these functions help in creating a detailed map of reactivity across the ion. This is complemented by the Molecular Electrostatic Potential (MEP) map, which visually represents the electron density distribution. csic.es The MEP map shows positive potential (blue) around the -NH₃⁺ group, identifying it as the primary site for nucleophilic attack, while negative potential (red) highlights regions prone to electrophilic attack.

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of the molecule, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of the system. mdpi.com For this compound, MD simulations can be applied to both the crystalline state and aqueous solutions.

In the solid state, crystal MD simulations can explore the nature of lattice vibrations (phonons), thermal expansion, and the mechanical stability of the crystal. nih.gov In aqueous solution, MD simulations can reveal the solvation structure of the p-toluidinium and sulfate ions. borenv.net These simulations track the interactions between the ions and surrounding water molecules, providing detailed information on hydration shells, the lifetime of hydrogen bonds, and the formation of ion pairs or larger clusters. borenv.netuchicago.edu Studies on aqueous sulfuric acid have shown, for instance, that H₂SO₄ readily protonates water to form hydronium and bisulfate ions, a process that can be explicitly modeled. borenv.net

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful graphical method for exploring and quantifying the various intermolecular interactions that dictate how molecules pack in a crystal. The analysis is based on partitioning the crystal electron density into molecular fragments. Studies on related p-toluidinium salts, such as p-toluidinium succinate (B1194679) succinic acid and p-toluidine (B81030) p-toluenesulfonate, have extensively used this technique. pnu.edu.uaresearchgate.net

The Hirshfeld surface is mapped with properties like d_norm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red. Two-dimensional fingerprint plots are then generated, which summarize the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e).

Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for p-Toluidinium Salts Source: Based on data from studies on similar p-toluidinium-based crystals. researchgate.net

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~54% | Represents the most frequent contact type in the crystal. |

| O···H / H···O | ~25-30% | Primarily indicates N-H···O and C-H···O hydrogen bonds. |

| C···H / H···C | ~10-15% | Reflects van der Waals interactions and C-H···π contacts. |

| Other (C···C, N···H, etc.) | <5% | Minor contributions to the overall crystal packing. |

Quantum Chemical Approaches to Reaction Mechanisms and Adsorption Phenomena

Beyond structural and electronic characterization, quantum chemical methods like DFT can be used to investigate potential reaction pathways and surface interactions involving this compound. For instance, DFT can be used to model the proton transfer reaction from sulfuric acid to 4-methylaniline, calculating the activation energy barrier and reaction thermodynamics to understand the kinetics and spontaneity of the salt formation.

Furthermore, these computational approaches are invaluable for studying adsorption phenomena. The interaction of the p-toluidinium cation with various surfaces, such as metals or clays, can be modeled to predict adsorption energies, geometries, and the nature of the surface-adsorbate bond. Such studies are relevant for applications ranging from corrosion inhibition, where organic cations form a protective layer on a metal surface, to environmental science, where the transport and fate of pollutants are considered. The study of the benzene (B151609) nitration mechanism in a mixed acid medium containing sulfuric acid serves as an excellent example of how DFT can elucidate complex, multi-step reaction mechanisms, identifying key intermediates and rate-determining steps. eurjchem.com

Computational Analysis of Molecular Interactions within Designed Systems

Computational chemistry provides powerful tools for investigating the molecular structure, properties, and intermolecular interactions of crystalline compounds like 4-methylanilinium sulfate. Methods such as Density Functional Theory (DFT) are employed to model the system at an electronic level, offering insights that complement experimental data from techniques like X-ray diffraction (XRD). researchgate.netrawdatalibrary.net These theoretical studies are crucial for understanding the supramolecular architecture and the nature of the non-covalent interactions that dictate crystal packing. researchgate.net

Geometry Optimization and Structural Parameters A fundamental step in computational analysis is geometry optimization, where the lowest energy arrangement of atoms in the molecular structure is calculated. For anilinium-based salts, these calculations can predict bond lengths and angles with a high degree of accuracy. researchgate.netresearchgate.net In studies of closely related compounds, such as 2-nitro-4-methylanilinium benzenesulfonate (B1194179) and 4-methylanilinium 3,5-dinitrobenzoate, DFT calculations using the B3LYP functional have successfully determined their optimized geometries. rawdatalibrary.netnasc.ac.in The results of these theoretical calculations are often in good agreement with experimental data obtained from single-crystal XRD, validating the computational model. researchgate.netrawdatalibrary.net

For instance, in a computational study of 4-methylanilinium cations complexed with other anions, the optimized geometric parameters were found to correspond well with XRD data, confirming the planarity of the benzene ring and the geometry of the ammonium group. researchgate.net This correlation between theoretical and experimental values is essential for ensuring the reliability of further computational analyses.

| Parameter | Bond/Angle | Experimental (XRD) (Å/°) | Calculated (DFT/B3LYP) (Å/°) |

|---|---|---|---|

| Bond Length | C-N | 1.465 | 1.472 |

| C-C (ring avg.) | 1.381 | 1.390 | |

| N-H (avg.) | 0.890 | 1.035 | |

| S-O (anion avg.) | 1.470 | 1.501 | |

| Bond Angle | C-N-H (avg.) | 109.5 | 109.8 |

| O-S-O (anion avg.) | 109.4 | 109.5 |

Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) Analysis Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and hyperconjugative interactions between electron donor and acceptor orbitals within a molecule. researchgate.netnih.gov In 4-methylanilinium sulfate systems, NBO analysis reveals the significant role of hydrogen bonds, particularly the N⁺–H···O interactions between the 4-methylanilinium cation and the sulfate anion. researchgate.netnih.gov These interactions are characterized by a transfer of electron density from the lone pair orbitals of the oxygen atoms (donors) to the antibonding orbitals of the N-H bonds (acceptors), which contributes significantly to the stability of the crystal structure. researchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and electronic properties of the compound. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and charge transfer potential. researchgate.net In related anilinium salts, the HOMO is typically localized on the aromatic ring of the cation, while the LUMO is centered on the anionic counterpart, indicating that an intramolecular charge transfer occurs from the cation to the anion. researchgate.netnasc.ac.in

Molecular Electrostatic Potential (MEP) and Hirshfeld Surface Analysis The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and predict its interaction sites. researchgate.netdtic.mil The MEP map uses a color scale to represent different potential values: red areas indicate regions of negative potential (rich in electrons), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are favorable for nucleophilic attack. nasc.ac.in For the 4-methylanilinium cation, the region around the -NH₃⁺ group shows a strong positive potential (blue), confirming it as the primary site for hydrogen bond donation. nasc.ac.in The sulfate anion, conversely, shows a negative potential (red) around its oxygen atoms, identifying them as hydrogen bond acceptors. acs.org

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. colab.wsresearchgate.netgrafiati.com By mapping properties onto this surface, researchers can decompose the crystal packing into contributions from different types of atomic contacts. For anilinium salts, Hirshfeld analysis consistently shows that hydrogen bonds of the O···H/H···O type and H···H contacts are the most dominant interactions, often accounting for a significant percentage of the total surface. colab.wsnih.gov This quantitative analysis confirms the crucial role of hydrogen bonding in the formation of the supramolecular assembly. researchgate.netcolab.ws

| Interaction Type | Contribution (%) |

|---|---|

| H···O / O···H | 54.1 |

| H···H | 29.2 |

| H···C / C···H | 5.0 |

| H···N / N···H | 5.0 |

| C···O / O···C | 2.6 |

| Other | 4.1 |

Together, these computational investigations provide a detailed, atom-level understanding of the forces governing the structure of this compound and related compounds. They elucidate the specific roles of hydrogen bonding and other weak interactions in creating a stable, three-dimensional crystalline network. researchgate.netcolab.ws

Applications in Advanced Chemical Systems and Materials Science

Corrosion Inhibition in Acidic Environments

The use of organic compounds to mitigate the corrosion of metals in acidic media is a well-established practice. 4-Methylaniline and its derivatives, in the presence of sulfuric acid, have been investigated as effective corrosion inhibitors, particularly for mild steel.

Adsorption Mechanisms of 4-Methylaniline Derivatives on Metal Surfaces

The primary mechanism by which 4-methylaniline derivatives inhibit corrosion in a sulfuric acid environment is through adsorption onto the metal surface, forming a protective barrier. researchgate.net This adsorption process is influenced by the electronic structure of the inhibitor molecule and the nature of the metal surface. Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors due to their ability to adsorb onto metal surfaces. researchgate.netresearchgate.net

In the case of 4-methylaniline derivatives, the nitrogen atom in the amine group and the π-electrons of the benzene (B151609) ring are the primary centers for adsorption. researchgate.net In an acidic solution, the 4-methylaniline molecule can become protonated. The adsorption can then occur through two main pathways:

Physisorption: This involves the electrostatic interaction between the protonated inhibitor molecule and the negatively charged metal surface (due to the adsorption of sulfate (B86663) ions from the sulfuric acid).

Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the iron atoms on the mild steel surface. The nitrogen atom's lone pair of electrons and the π-electrons of the aromatic ring can be donated to the iron atoms, forming a coordinate covalent bond. researchgate.net

Studies on similar organic inhibitors have shown that the adsorption process often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netias.ac.in The effectiveness of the inhibitor is dependent on the surface coverage, which in turn is influenced by the inhibitor's concentration and the temperature. researchgate.net

Electrochemical Characterization of Inhibitor Performance

The performance of 4-methylaniline derivatives as corrosion inhibitors is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). nih.govsemanticscholar.orgrsc.org

Potentiodynamic Polarization: This technique involves changing the potential of the metal and measuring the resulting current. The data is plotted as a Tafel plot, from which key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and anodic and cathodic Tafel slopes can be determined. A decrease in the corrosion current density in the presence of the inhibitor indicates a reduction in the corrosion rate. The inhibitor is classified as anodic, cathodic, or mixed-type based on its effect on the anodic and cathodic branches of the polarization curve. nih.govbohrium.com For many organic inhibitors, including derivatives similar to 4-methylaniline, they often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. rsc.orgfrontiersin.org

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface. The Nyquist plots obtained from EIS measurements can reveal the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in the charge transfer resistance and a decrease in the double-layer capacitance in the presence of the inhibitor are indicative of effective corrosion inhibition. nih.govsemanticscholar.org The increase in Rct signifies a slower corrosion process, while the decrease in Cdl is attributed to the replacement of water molecules at the metal surface by the inhibitor molecules, which have a lower dielectric constant. nih.gov

The inhibition efficiency (IE%) can be calculated from both potentiodynamic polarization and EIS data using the following equations:

From Potentiodynamic Polarization: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

From EIS: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

Where icorr(blank) and Rct(blank) are the corrosion current density and charge transfer resistance in the absence of the inhibitor, and icorr(inh) and Rct(inh) are the corresponding values in the presence of the inhibitor.

Thermodynamic and Kinetic Studies of Adsorption Processes for Corrosion Inhibitors

Thermodynamic and kinetic parameters provide deeper insights into the adsorption mechanism of corrosion inhibitors. These parameters are often determined by studying the effect of temperature on the corrosion rate and inhibition efficiency. ias.ac.in

Thermodynamics of Adsorption: The standard free energy of adsorption (ΔG°ads) is a key thermodynamic parameter that helps to differentiate between physisorption and chemisorption. It can be calculated using the following equation:

ΔG°ads = -RT ln(55.5 Kads)

Where R is the universal gas constant, T is the absolute temperature, and Kads is the equilibrium constant of the adsorption process. The value of 55.5 is the concentration of water in the solution in mol/L. ias.ac.in Generally, values of ΔG°ads up to -20 kJ/mol are indicative of physisorption, while values more negative than -40 kJ/mol suggest chemisorption. Values in between suggest a mixed-mode of adsorption. semanticscholar.org The negative sign of ΔG°ads indicates the spontaneity of the adsorption process. semanticscholar.org

Other thermodynamic parameters such as the enthalpy of adsorption (ΔH°ads) and entropy of adsorption (ΔS°ads) can also be determined from the temperature dependence of Kads. An endothermic adsorption process (positive ΔH°ads) is often associated with chemisorption, while an exothermic process (negative ΔH°ads) is typical for physisorption.

Kinetics of Adsorption: The activation energy (Ea) for the corrosion process in the absence and presence of the inhibitor can be calculated using the Arrhenius equation. An increase in the activation energy in the presence of the inhibitor suggests that the inhibitor creates a barrier for the corrosion reaction, which is characteristic of physisorption. bioline.org.br Conversely, a decrease in activation energy can be attributed to chemisorption. The kinetics of the adsorption process can often be described by first-order kinetics. chemsociety.org.ng

Polymer Synthesis and Characterization

Sulfuric acid plays a pivotal role as a dopant and protonating agent in the synthesis of the conducting polymer, polyaniline (PANI), from its monomer, aniline (B41778), a compound structurally similar to 4-methylaniline.

Synthesis of Polyaniline (PANI) using Sulfuric Acid as a Dopant/Protonating Agent

Polyaniline is typically synthesized through the chemical oxidative polymerization of aniline in an acidic medium. nepjol.infoespublisher.com Sulfuric acid is a commonly used acid for this purpose. The synthesis involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate (APS), to initiate the polymerization of aniline monomers. nepjol.info

The role of sulfuric acid is twofold:

Protonating Agent: The acid protonates the nitrogen atoms in the aniline monomers and the resulting polymer chain. This protonation is essential for the polymer to be in its conductive emeraldine (B8112657) salt form. ias.ac.in

Dopant: The sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) ions from the sulfuric acid act as counter-ions (dopants) that balance the positive charges on the protonated polymer backbone. nepjol.infomdpi.com This doping process introduces charge carriers into the polymer, making it electrically conductive.

Influence of Sulfuric Acid Concentration on Polyaniline Morphology and Electrochemical Performance

The concentration of sulfuric acid used during the synthesis of polyaniline has a significant impact on the resulting polymer's morphology, structure, and electrochemical properties. espublisher.comespublisher.com

Morphology: The morphology of the synthesized PANI can vary from nanofibers and nanorods to more granular or flake-like structures depending on the acid concentration. espublisher.commdpi.comespublisher.com Studies have shown that increasing the concentration of sulfuric acid can lead to an increase in the density of nanofibers. espublisher.com At lower reaction rates (often associated with lower acid concentrations), the monomer molecules have more time to polymerize and can form larger nanofiber-like structures. espublisher.com In contrast, higher acid concentrations can lead to more globular structures with higher aggregation. mdpi.com

Electrochemical Performance: The morphology and doping level of PANI, which are influenced by the sulfuric acid concentration, directly affect its electrochemical performance, particularly its specific capacitance when used as an electrode material in supercapacitors. Research has indicated that the specific capacitance of PANI can be optimized by tuning the sulfuric acid concentration during synthesis. espublisher.comespublisher.com For instance, one study found that the highest specific capacitance was achieved at a specific molar concentration of sulfuric acid, with the value decreasing at both lower and higher concentrations. espublisher.com The electrical conductivity of PANI has also been shown to increase with higher acid concentrations during synthesis, which is attributed to a higher doping level and a more ordered polymer structure. ias.ac.inmdpi.com

The following table summarizes the effect of sulfuric acid concentration on the properties of PANI as reported in a study:

| Sulfuric Acid Concentration (M) | Morphology | Specific Capacitance (F/g) |

| 1.0 | Flake-like | - |

| 5.0 | Globular | - |

Note: Specific capacitance values are highly dependent on the measurement conditions and are provided here for illustrative purposes.

Another study reported the following relationship between sulfuric acid concentration and the conductivity of PANI films:

| Aniline:H₂SO₄ Concentration Ratio | Conductivity (S/cm) |

| 0.2 M Aniline : 0.5 M H₂SO₄ | - |

| 0.2 M Aniline : 1.0 M H₂SO₄ | Higher |

| 0.2 M Aniline : 1.5 M H₂SO₄ | - |

Note: The table indicates a qualitative trend observed in the study. ias.ac.in

Adsorption Phenomena and Separations

The chemical properties of 4-methylaniline make it a target compound for removal from aqueous solutions, and its interaction with various adsorbents is a significant area of research.

Adsorption Characteristics of 4-Methylaniline onto Functionalized Polymeric Adsorbents

The adsorption of 4-methylaniline from aqueous solutions has been effectively studied using functionalized polymeric adsorbents. A notable example is a bifunctional polymeric resin (LS-2), synthesized by introducing sulfonic acid groups onto a macroporous polystyrene resin. nih.govcapes.gov.br This modification introduces polar groups and a microporous structure that enhances adsorption capacity. nih.govcapes.gov.br

The adsorption process for 4-methylaniline on the sulfonic acid-modified resin is endothermic, meaning that an increase in temperature favors the adsorption process. nih.govcapes.gov.br The Freundlich isotherm model has been found to provide an excellent fit for the equilibrium data, suggesting a heterogeneous surface for adsorption. nih.govcapes.gov.br

Thermodynamics and Kinetics of 4-Methylaniline Adsorption from Aqueous Solutions

The study of thermodynamics and kinetics provides deeper insights into the adsorption mechanism of 4-methylaniline. For the adsorption of p-toluidine (B81030) (4-methylaniline) onto hypercrosslinked polymeric adsorbents, both thermodynamic and kinetic parameters have been investigated. ajrconline.orgzju.edu.cn

Kinetic studies of p-toluidine adsorption onto granular activated carbon have also been performed. researchgate.net Models such as pseudo-first order, pseudo-second order, and Avrami fractionary order were tested, with the Avrami model providing a good fit. researchgate.net The intra-particle diffusion model indicated that diffusion within the pores is not the sole rate-limiting step for the entire adsorption process. researchgate.net

Table 1: Adsorption Kinetic Models for 4-Methylaniline

| Adsorbent | Kinetic Model | Implied Mechanism | Reference |

|---|---|---|---|

| Sulfonic-functionalized resin (LS-2) | Pseudo-second-order | Chemisorption is rate-limiting | researchgate.net |

| Amberlite XAD-4 | Pseudo-first-order | Physisorption | researchgate.net |

| Granular Activated Carbon | Avrami fractionary order | Complex, not solely intra-particle diffusion limited | researchgate.net |

Development of Novel Chromogenic Systems

4-Methylaniline is a valuable primary amine for the synthesis of azo dyes, a major class of synthetic colorants. The use of sulfuric acid is integral to the diazotization process required for their synthesis.

Design and Synthesis of Azo Dyes and Related Colorants from 4-Methylaniline Derivatives

Azo dyes are synthesized through a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich component like a phenol (B47542) or another aniline. nih.govunb.ca For derivatives of 4-methylaniline, the process begins with its dissolution in an acidic medium, typically using a strong mineral acid like hydrochloric acid or sulfuric acid, and cooling to 0-5°C. scialert.net A solution of sodium nitrite (B80452) is then added to form the diazonium salt. nih.govscialert.net This unstable intermediate is immediately used in the coupling reaction. nih.gov

For example, new disazo disperse dyes have been synthesized starting from 2-chloro-4-methylaniline (B104755). scialert.net This amine is first diazotized using sodium nitrite in a sulfuric acid medium. scialert.net The resulting diazonium salt is then coupled with 3-aminophenol (B1664112) to create an intermediate monoazo compound. scialert.net This intermediate can be further diazotized and coupled with various other aromatic compounds to produce a range of disazo dyes. scialert.net

In another study, 4-methylaniline was used to synthesize a novel azo dye by coupling its diazonium salt with 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. mdpi.com The reaction yielded 5-ethyl-thio-3-(1-(4-methylphenylazo)-4-phenyl-acetonitrile)-4H-1,2,4-triazole. mdpi.com The structure of this product was confirmed using IR, MS, and NMR spectroscopy. mdpi.com The presence of an electron-releasing group like the methyl group on the diazonium salt was found to favor the formation of the azo tautomer over the hydrazone form. nih.govmdpi.com

Table 2: Spectroscopic Data for an Azo Dye Derived from 4-Methylaniline

| Spectroscopic Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| IR (KBr) | Band at 1547 cm⁻¹ | Azo (-N=N-) group stretching | mdpi.com |

| IR (KBr) | Band at 2217 cm⁻¹ | Cyano (-C≡N) group stretching | mdpi.com |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 362 | Corresponds to the molecular mass of the product | mdpi.com |

Catalysis and Reaction Media

The chemical reactivity of 4-methylaniline and the properties of sulfuric acid allow their combination to be utilized in catalytic processes and as effective reaction media.